molecular formula C18H18F3N3 B4363483 5-[4-(TERT-BUTYL)PHENYL]-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE

5-[4-(TERT-BUTYL)PHENYL]-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4363483
M. Wt: 333.4 g/mol
InChI Key: PYUWKQCMYTYMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(TERT-BUTYL)PHENYL]-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their fused N-heterocyclic systems, which combine pyrazole and pyrimidine rings. This structural motif is significant in various applications, including medicinal chemistry, material science, and biological interactions .

Chemical Reactions Analysis

Types of Reactions

5-[4-(TERT-BUTYL)PHENYL]-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce different aryl or alkyl groups .

Scientific Research Applications

5-[4-(TERT-BUTYL)PHENYL]-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(TERT-BUTYL)PHENYL]-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 7-trifluoromethylpyrazolo[1,5-a]pyrimidine

Uniqueness

5-[4-(TERT-BUTYL)PHENYL]-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substituents, which confer distinct photophysical properties and biological activities. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(4-tert-butylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3/c1-11-9-16-22-14(10-15(18(19,20)21)24(16)23-11)12-5-7-13(8-6-12)17(2,3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUWKQCMYTYMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)C(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(TERT-BUTYL)PHENYL]-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
5-[4-(TERT-BUTYL)PHENYL]-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
5-[4-(TERT-BUTYL)PHENYL]-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
5-[4-(TERT-BUTYL)PHENYL]-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
5-[4-(TERT-BUTYL)PHENYL]-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
5-[4-(TERT-BUTYL)PHENYL]-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE

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